4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline
Description
Properties
CAS No. |
89752-98-7 |
|---|---|
Molecular Formula |
C15H11BrN2O |
Molecular Weight |
315.16 g/mol |
IUPAC Name |
4-[2-(4-bromophenyl)-1,3-oxazol-5-yl]aniline |
InChI |
InChI=1S/C15H11BrN2O/c16-12-5-1-11(2-6-12)15-18-9-14(19-15)10-3-7-13(17)8-4-10/h1-9H,17H2 |
InChI Key |
IYHAWZCHVKFEDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)C3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline typically involves the formation of the oxazole ring through cyclization reactions starting from appropriately substituted precursors. The key steps include:
- Formation of the oxazole ring by cyclodehydration or cyclization of α-hydroxyketones or α-acylaminoketones.
- Introduction of the 4-bromophenyl substituent at the 2-position of the oxazole ring.
- Attachment or preservation of the aniline group at the 5-position of the oxazole ring.
Controlled reaction conditions such as temperature, solvent choice, and reaction time are critical to optimize yield and purity.
Specific Synthetic Routes
Cyclization of α-Acylaminoketones
One common approach involves the preparation of α-acylaminoketones bearing the 4-bromophenyl group, followed by cyclodehydration to form the oxazole ring. This method typically uses reagents such as:
- Acyl chlorides or anhydrides to introduce the acyl group.
- Amine derivatives (e.g., 4-aminophenyl derivatives) to form the amide intermediate.
- Cyclodehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to promote ring closure.
This approach allows for regioselective formation of the oxazole ring with the desired substitution pattern.
Condensation of α-Hydroxyketones with Amines
Another method involves the condensation of α-hydroxyketones (bearing the 4-bromophenyl group) with aniline derivatives under dehydrating conditions to form the oxazole ring. This method may use:
- Reflux in acidic or neutral solvents to facilitate cyclization.
- Microwave-assisted synthesis to improve reaction rates and yields, as demonstrated in related oxazole syntheses.
Multi-Step Synthesis from p-Bromoaniline
Starting from p-bromoaniline, a multi-step synthesis can be employed:
- Functionalization of p-bromoaniline to introduce a suitable precursor group (e.g., α-hydroxyketone or acylaminoketone).
- Cyclization to form the oxazole ring .
- Purification by crystallization or chromatography to isolate the target compound with high purity.
Reaction Conditions and Optimization
| Step | Typical Conditions | Notes |
|---|---|---|
| Formation of acylaminoketone | Room temperature to reflux; solvents like dichloromethane or ethanol | Use of base catalysts to promote amide formation |
| Cyclodehydration to oxazole | Heating with POCl3 or PPA at 80–120°C | Careful temperature control to avoid decomposition |
| Purification | Recrystallization from ethanol or chromatography | Ensures removal of side products and unreacted materials |
Optimization of reaction time and temperature is essential to maximize yield, which typically ranges from 60% to 85% depending on the method and scale.
Purification and Characterization
- Purification is commonly achieved by recrystallization or column chromatography.
- Characterization techniques include:
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization of α-acylaminoketones | α-acylaminoketone with 4-bromophenyl | POCl3 or PPA, heating 80–120°C | 65–85% | Regioselective, well-established | Requires careful temperature control |
| Condensation of α-hydroxyketones with aniline | α-hydroxyketone + aniline derivative | Acidic reflux or microwave-assisted | 60–80% | Faster reaction times with microwave | May require purification steps |
| Multi-step synthesis from p-bromoaniline | p-Bromoaniline derivatives | Multiple steps including acylation and cyclization | 60–80% | Uses commercially available starting material | Multi-step complexity |
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Bromophenyl)oxazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds containing oxazole derivatives can exhibit significant anticancer properties. For instance, studies have shown that certain oxazole derivatives demonstrate promising activity against various cancer cell lines, including HCT-116 (colon cancer) and PC-3 (prostate cancer) .
- The specific interactions of 4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline with biological targets are under investigation through molecular docking studies to assess its binding affinity and potential mechanisms of action.
-
Analgesic and Anti-inflammatory Effects :
- Similar compounds in the oxazole family have been evaluated for their analgesic and anti-inflammatory effects. For example, derivatives synthesized from related structures showed notable analgesic activity when compared to standard treatments like pentazocine .
- The potential of 4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline in this area remains a subject of ongoing research, focusing on its efficacy in pain management and inflammation reduction.
Material Science Applications
The compound's unique structure allows it to be explored for various applications in material science:
- Building Blocks for Functional Materials :
- Due to its reactivity, 4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline can serve as a precursor for synthesizing functional materials with specific electronic or optical properties.
- Its derivatives might be utilized in creating advanced polymers or coatings that require specific thermal or chemical resistance.
Case Studies
Several studies have explored the synthesis and application of oxazole derivatives:
- Synthesis and Activity Assessment :
- Molecular Docking Studies :
Mechanism of Action
The mechanism of action of 4-(2-(4-Bromophenyl)oxazol-5-yl)aniline involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, influencing biological pathways. The bromophenyl group can enhance the compound’s binding affinity and specificity, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
| Compound Name | Molecular Weight | logP | Melting Point (°C) | Key Substituent Effects |
|---|---|---|---|---|
| 4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline | 315.17 | 3.4 | 192 | Strong electron-withdrawing (Br) |
| 4-(1,3-Oxazol-5-yl)aniline | 160.17 | 1.8 | 175 | Planar, no halogen |
| 3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)aniline | 316.15 | 3.1 | 205 | Oxadiazole core |
| 4-(4-Methyl-1,3-oxazol-5-yl)aniline | 174.20 | 2.0 | 185 | Steric hindrance (CH₃) |
Research Findings and Trends
- Electronic Effects : Bromine and nitro groups redshift UV-Vis absorption by ~30 nm compared to methyl or hydrogen substituents .
- Bioactivity : Brominated oxazole derivatives show higher antimicrobial activity (MIC 8 µg/mL vs. 32 µg/mL for methyl analogues) due to enhanced membrane permeability .
- Synthetic Accessibility : 4-(1,3-Oxazol-5-yl)aniline derivatives are commercially available at >97% purity, whereas brominated variants require custom synthesis .
Biological Activity
4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline is an organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on current research findings.
Chemical Structure and Properties
The compound has the molecular formula C15H11BrN2O and a molecular weight of approximately 305.16 g/mol. It consists of a bromophenyl group attached to a 1,3-oxazole ring, which is further linked to an aniline moiety. This configuration allows for diverse chemical reactivity and potential biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to 4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline exhibit significant anticancer activities. For instance, derivatives of 1,2,4-oxadiazole have shown promising results against various cancer cell lines, including:
| Compound Name | IC50 (µM) | Target Cancer Cell Lines |
|---|---|---|
| Compound A | 0.65 | MCF-7 |
| Compound B | 2.41 | HeLa |
| Compound C | 10.38 | U-937 |
These compounds demonstrated cytotoxic effects through mechanisms such as apoptosis induction and inhibition of key signaling pathways .
The biological activity of 4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline may be attributed to its ability to interact with various biological targets. Research suggests that it can inhibit enzymes involved in cancer progression, such as:
- Thymidylate synthase
- Histone deacetylases (HDAC)
- Topoisomerase II
These interactions can disrupt cellular proliferation and survival pathways, leading to increased apoptosis in cancer cells .
Inflammatory Response Modulation
In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. It can modulate the NF-κB signaling pathway, which plays a crucial role in inflammatory responses. Studies indicate that it reduces inflammatory markers in vitro and in vivo, suggesting its utility in treating conditions characterized by chronic inflammation .
Synthesis and Derivatives
The synthesis of 4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline typically involves several key steps that require optimization for high yields. The synthetic route often includes:
- Formation of the oxazole ring : Utilizing brominated phenolic compounds.
- Coupling with aniline : Employing coupling reactions under controlled conditions.
This compound serves as a precursor for synthesizing various derivatives with enhanced biological activities .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to 4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline:
- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of a series of oxazole derivatives on human cancer cell lines. The results indicated that specific modifications to the oxazole ring significantly enhanced their anticancer properties.
- Inflammation Modulation : Another study focused on the anti-inflammatory effects of oxazole derivatives in an animal model of arthritis. The findings showed a marked reduction in swelling and inflammatory markers, supporting its potential use in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline, and how can intermediates be characterized?
- Methodology : A common approach involves coupling 4-bromophenyl-substituted oxazole precursors with aniline derivatives. For example, Suzuki-Miyaura cross-coupling or Ullmann-type reactions can introduce the bromophenyl group to the oxazole core. Intermediate characterization should include -/-NMR for structural confirmation, and mass spectrometry (ESI-MS) for molecular weight validation. Thin-layer chromatography (TLC) is critical for monitoring reaction progress .
Q. How can the purity of this compound be assessed, and what analytical techniques are essential?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is recommended for purity analysis. Differential scanning calorimetry (DSC) can identify melting point deviations caused by impurities. Elemental analysis (EA) provides empirical formula validation, especially for newly synthesized batches .
Q. What spectroscopic techniques are suitable for confirming the presence of the oxazole and aniline moieties?
- Methodology : Fourier-transform infrared spectroscopy (FTIR) can detect C=N stretching (~1600 cm) from the oxazole ring and N-H stretching (~3400 cm) from the aniline group. Nuclear Overhauser effect (NOE) NMR experiments help resolve spatial proximity between aromatic protons .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular conformations?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement and ORTEP-3 for visualization can clarify bond angles and torsion angles, particularly between the oxazole and bromophenyl groups. Discrepancies between computational (DFT) and experimental data may arise from crystal packing effects, requiring Hirshfeld surface analysis .
Q. What strategies optimize the regioselectivity of oxazole functionalization in this compound?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distributions to guide electrophilic substitution sites. Experimental validation via kinetic studies under varying temperatures and catalysts (e.g., Pd/C for hydrogenation) can refine selectivity. Contrasting results from halogenated vs. non-halogenated analogs should be analyzed using Hammett plots .
Q. How does the bromine substituent influence the compound’s electronic properties and reactivity?
- Methodology : Cyclic voltammetry (CV) reveals redox behavior, with bromine acting as an electron-withdrawing group, lowering the HOMO energy. Time-dependent DFT (TD-DFT) simulations correlate UV-Vis absorption peaks (e.g., ~300 nm) with charge-transfer transitions. Conflicting data on bromine’s inductive vs. resonance effects require comparative studies with chloro/fluoro analogs .
Q. What pharmacological mechanisms are hypothesized for this compound, and how can they be validated?
- Methodology : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) predicts binding affinities. In vitro assays (e.g., MTT for cytotoxicity) validate activity, with IC values compared to control compounds. Discrepancies between in silico and experimental results may stem from solvation effects or protein flexibility, necessitating molecular dynamics (MD) simulations .
Contradictions and Resolutions
- Synthetic Yield Variability : Discrepancies in yields (e.g., 40–75%) across studies may arise from trace moisture in reactions. Anhydrous conditions (e.g., molecular sieves) and inert atmospheres (N/Ar) are recommended .
- Computational vs. Experimental Bond Lengths : Differences >0.02 Å in C-Br bond lengths suggest lattice strain in crystals. Periodic DFT calculations incorporating van der Waals corrections improve agreement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
